

Autogramin-2: Application Notes and Protocols for In-Vitro Studies

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Compound of Interest

Compound Name: Autogramin-2

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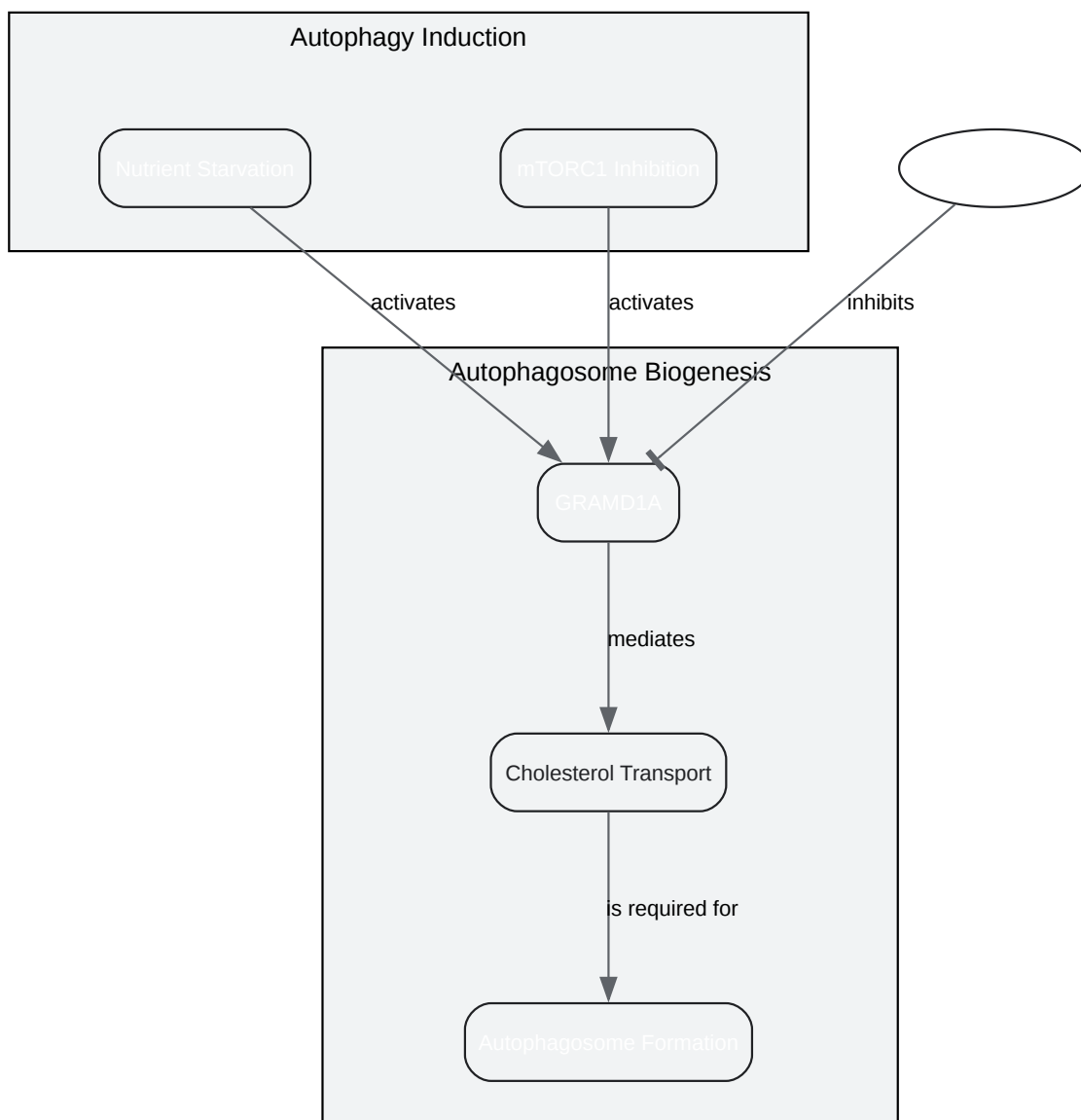
For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a potent and selective small molecule inhibitor of autophagy.^{[1][2]} It functions by directly targeting the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein implicated in the biogenesis of autophagosomes.^{[1][2][3]} By binding to the StART domain of GRAMD1A, **Autogramin-2** competitively inhibits cholesterol binding, thereby disrupting the early stages of autophagy.^{[1][3]} These application notes provide detailed protocols for in vitro studies to investigate the biological activity of **Autogramin-2**, focusing on its effective concentration in various cell-based and biochemical assays.

Mechanism of Action: Targeting GRAMD1A to Inhibit Autophagy

Autogramin-2's mechanism of action centers on its specific interaction with the StART domain of the GRAMD1A protein. This interaction obstructs the normal function of GRAMD1A in cholesterol transport, a process essential for the formation of autophagosomes.^{[1][4]} This targeted inhibition makes **Autogramin-2** a valuable tool for studying the role of GRAMD1A and cholesterol trafficking in the autophagy pathway.



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Figure 1: Autogramin-2 Signaling Pathway

Quantitative Data Summary

The effective concentration of **Autogramin-2** varies depending on the specific in vitro assay. The following tables summarize the key quantitative data for easy comparison.

Table 1: Cellular Assays

Assay	Cell Line	Parameter	Effective Concentration	Reference
Autophagy Inhibition	MCF7-EGFP-LC3	IC50	< 1 μ M	[1]
T-Cell Adhesion Inhibition	Human T-cells	Effective Dose	3.75 μ M	[5]
NanoBRET Target Engagement	HeLa	IC50	4.7 μ M (NanoLuc-GRAMD1A)	[6]
NanoBRET Target Engagement	HeLa	IC50	6.4 μ M (GRAMD1A-NanoLuc)	[6]

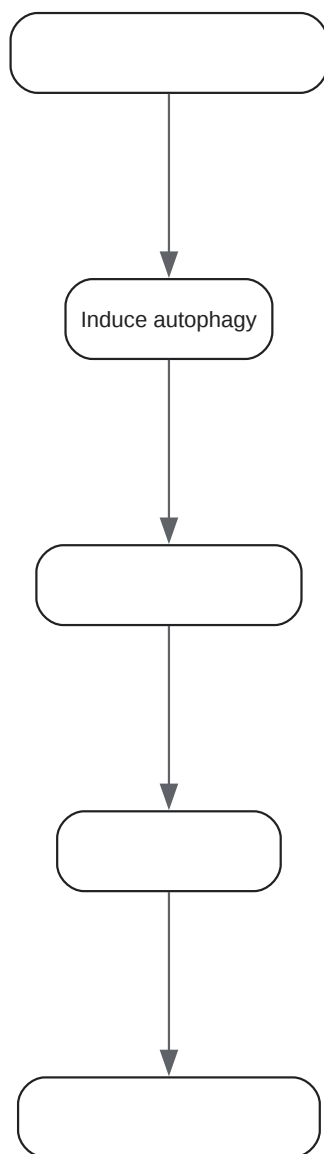
Table 2: Biochemical Assays

Assay	Components	Parameter	Value	Reference
Fluorescence Polarization	GRAMD1A StART domain, BODIPY-autogramin analogue	Kd	49 \pm 12 nM	[1]
Competitive Fluorescence Polarization	GRAMD1A StART domain, 22-NBD-cholesterol, Autogramin-2	IC50	349 \pm 51 nM	[7]

Experimental Protocols

Protocol 1: Autophagy Inhibition Assay in MCF7-EGFP-LC3 Cells

This protocol describes how to measure the inhibitory effect of **Autogramin-2** on autophagy by quantifying the formation of EGFP-LC3 puncta in MCF-7 cells.



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Figure 2: Autophagy Inhibition Assay Workflow

Materials:

- MCF7 cells stably expressing EGFP-LC3 (MCF7-EGFP-LC3)

- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Earle's Balanced Salt Solution (EBSS) for starvation[8][9][10]
- Rapamycin (1 μ M stock in DMSO)[11]
- **Autogramin-2** (stock solution in DMSO)
- 96-well imaging plates
- Paraformaldehyde (PFA) 4% in PBS
- DAPI stain
- Automated fluorescence microscope or high-content imaging system

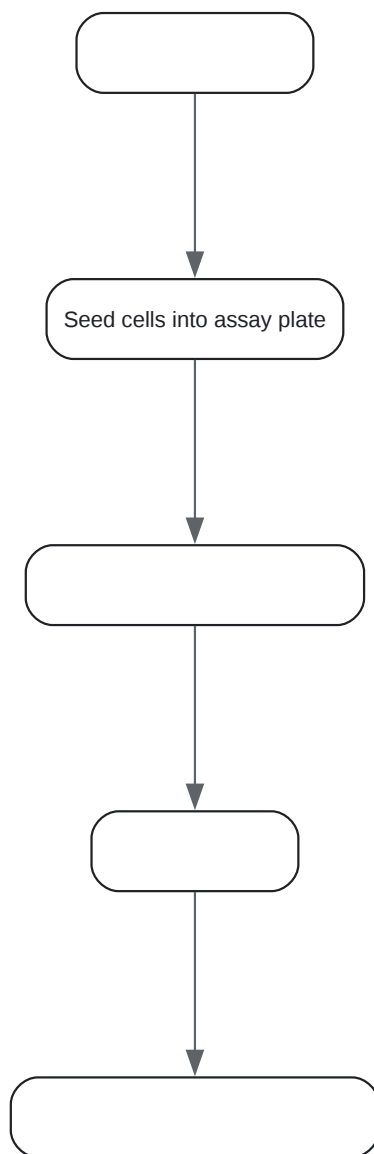
Procedure:

- Cell Seeding: Seed MCF7-EGFP-LC3 cells into a 96-well imaging plate at a density of 5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **Autogramin-2** in the appropriate medium (complete growth medium for rapamycin induction, or EBSS for starvation induction).
 - For starvation-induced autophagy, gently wash the cells with PBS and replace the medium with EBSS containing the desired concentrations of **Autogramin-2**.
 - For rapamycin-induced autophagy, add rapamycin to a final concentration of 100 nM along with the desired concentrations of **Autogramin-2** to the cells in complete growth medium.
 - Include appropriate vehicle controls (DMSO).
- Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.
- Cell Fixation and Staining:
 - Gently wash the cells twice with PBS.

- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Stain the nuclei with DAPI for 10 minutes.
- Wash the cells twice with PBS.
- Imaging and Analysis:
 - Acquire images using an automated fluorescence microscope.[12][13]
 - Use image analysis software to automatically identify and count the number of EGFP-LC3 puncta per cell.
 - Calculate the IC50 value by plotting the percentage of inhibition of puncta formation against the log concentration of **Autogramin-2**.

Protocol 2: In Vitro NanoBRET™ Target Engagement Assay

This protocol details the measurement of **Autogramin-2** binding to GRAMD1A in live HeLa cells using the NanoBRET™ technology.



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Figure 3: NanoBRET™ Assay Workflow

Materials:

- HeLa cells

- Expression vector for NanoLuc®-GRAMD1A fusion protein
- Transfection reagent (e.g., FuGENE HD)[14]
- Opti-MEM™ I Reduced Serum Medium
- BODIPY-autogramin tracer (0.5 µM working solution)[6]
- **Autogramin-2** (stock solution in DMSO)
- NanoBRET™ Nano-Glo® Substrate
- White, non-binding surface 96-well or 384-well plates
- Luminometer capable of measuring BRET

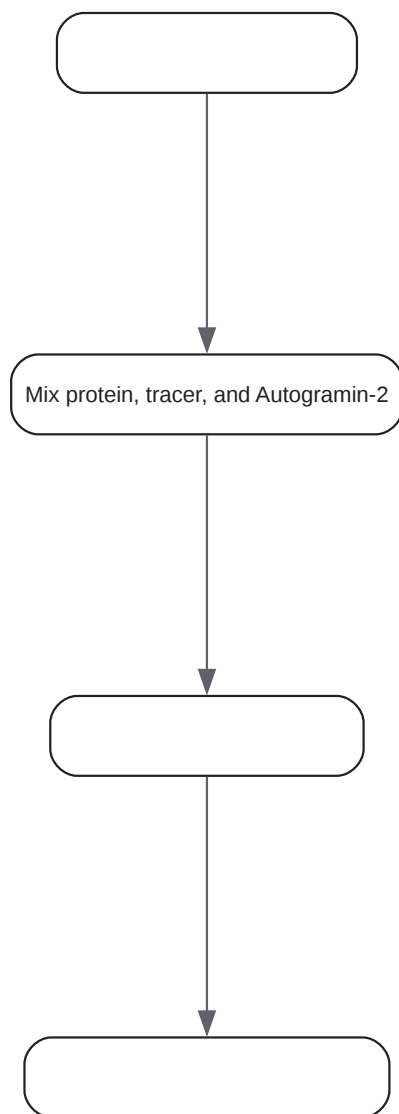
Procedure:

- Transfection:
 - Transfect HeLa cells with the NanoLuc®-GRAMD1A expression vector according to the manufacturer's protocol for your chosen transfection reagent.[15]
 - Incubate for 24 hours to allow for protein expression.
- Cell Seeding:
 - Trypsinize and resuspend the transfected cells in Opti-MEM.
 - Seed the cells into the wells of a white assay plate at a density of 2×10^4 cells per well.
- Tracer and Compound Addition:
 - Add the BODIPY-autogramin tracer to all wells at a final concentration of 0.5 µM.
 - Add serial dilutions of **Autogramin-2** to the appropriate wells. Include vehicle controls.
- Equilibration: Incubate the plate for 2 hours at 37°C and 5% CO₂ to allow the binding to reach equilibrium.

- BRET Measurement:
 - Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
 - Add the substrate to each well.
 - Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable luminometer.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
 - Plot the BRET ratio against the log concentration of **Autogramin-2** to determine the IC50 value.

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This protocol outlines a biochemical assay to determine the binding affinity of **Autogramin-2** to the purified GRAMD1A StART domain.



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Figure 4: Fluorescence Polarization Assay Workflow

Materials:

- Purified recombinant GRAMD1A StART domain

- BODIPY-labeled autogramin analogue (fluorescent tracer)
- **Autogramin-2** (for competition assay)
- Assay buffer (e.g., PBS with 0.01% Tween-20)
- Black, low-volume 384-well plates
- Plate reader with fluorescence polarization capabilities

Procedure:

- Reagent Preparation:
 - Prepare a solution of the GRAMD1A StART domain in assay buffer.
 - Prepare a solution of the BODIPY-autogramin tracer in assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.
 - Prepare serial dilutions of **Autogramin-2** in assay buffer for the competition assay.
- Assay Setup (Competition Assay):
 - In a 384-well plate, add a fixed concentration of the GRAMD1A StART domain and the BODIPY-autogramin tracer to each well.
 - Add the serial dilutions of unlabeled **Autogramin-2** to the wells. Include wells with no competitor (maximum polarization) and wells with tracer only (minimum polarization).
- Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
- Measurement: Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters for the BODIPY fluorophore.
- Data Analysis:
 - Calculate the change in millipolarization (mP) units.

- Plot the mP values against the log concentration of **Autogramin-2** and fit the data to a suitable binding model to determine the IC₅₀. The K_d can then be calculated using the Cheng-Prusoff equation. For direct binding, plot mP against the protein concentration to determine the K_d.

Conclusion

Autogramin-2 is a specific and potent inhibitor of autophagy through its direct interaction with GRAMD1A. The provided protocols offer a starting point for researchers to investigate its activity in various in vitro settings. The effective concentration of **Autogramin-2** is assay-dependent, with nanomolar to low micromolar potency observed in biochemical and cellular assays. These application notes and protocols should serve as a valuable resource for the scientific community in further exploring the role of GRAMD1A and cholesterol transport in autophagy and other cellular processes.

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